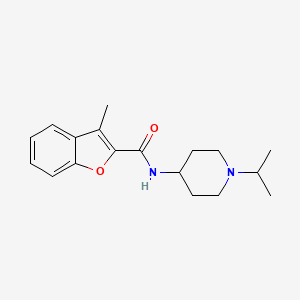
N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea, commonly known as DCPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCPU belongs to the family of urea derivatives, which have been widely used in medicinal chemistry for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of DCPU is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division and proliferation. DCPU may also interfere with the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DCPU has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer treatment. DCPU has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. Additionally, DCPU has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DCPU is its relatively simple synthesis method, which makes it accessible for laboratory experiments. DCPU also exhibits potent anti-cancer effects at low concentrations, making it a promising candidate for further research. However, DCPU has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for DCPU research. One area of interest is the development of DCPU derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DCPU's potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of DCPU and its effects on normal cells. Overall, DCPU has shown promising results in preclinical studies and warrants further investigation as a potential anti-cancer agent.
Méthodes De Synthèse
DCPU can be synthesized through a multi-step reaction involving the condensation of 2,3-dichloroaniline and phenylethyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DCPU.
Applications De Recherche Scientifique
DCPU has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that DCPU exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. DCPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable property for cancer treatment.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(11-6-3-2-4-7-11)18-15(20)19-13-9-5-8-12(16)14(13)17/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWJNEPMNSNCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(1-phenylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







acetate](/img/structure/B5118614.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)